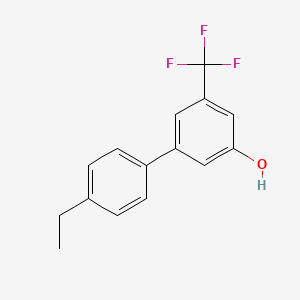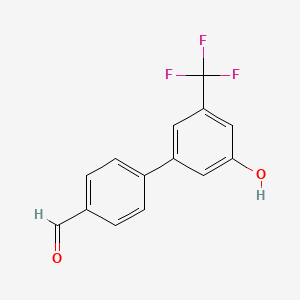
5-(4-Ethylphenyl)-3-trifluoromethylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Ethylphenyl)-3-trifluoromethylphenol, or 5-Et-TFP, is a phenol derivative with a wide range of applications in scientific research. It is a colorless to pale yellow liquid with a molecular weight of 242.29 g/mol and a melting point of -25.7 °C. Its chemical formula is C10H10F3O. 5-Et-TFP is primarily used as a reagent in organic synthesis and as a catalyst in various reactions. It has also been used as a starting material in the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
5-Et-TFP has numerous applications in scientific research. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds. It has also been used as a reagent in the synthesis of a variety of heterocyclic compounds, such as quinolines and indoles. In addition, 5-Et-TFP has been used as a catalyst in the synthesis of amines, nitriles, and other organic compounds.
Wirkmechanismus
The mechanism of action of 5-Et-TFP is related to its ability to act as a Lewis acid catalyst. This means that it can donate electrons to molecules, which allows for the formation of new bonds. 5-Et-TFP can also act as a nucleophile, which means that it can attack electrophilic centers in molecules and form new bonds. This allows for the formation of a wide range of compounds.
Biochemical and Physiological Effects
5-Et-TFP has been shown to have a variety of biological effects. In vitro studies have shown that it can inhibit the growth of certain bacteria and fungi. It has also been shown to have a variety of anti-inflammatory and analgesic effects. In addition, 5-Et-TFP has been shown to have anticonvulsant and antinociceptive effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-Et-TFP in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it is easy to handle and store. Additionally, it is a highly effective catalyst, allowing for the synthesis of a wide range of compounds in a short amount of time. However, there are some limitations to its use. It is a highly toxic substance, and it should be handled with caution. Additionally, it is flammable and should be stored away from any potential sources of ignition.
Zukünftige Richtungen
The use of 5-Et-TFP in scientific research is still in its infancy. There are many potential future directions for its use, such as the development of new synthetic methods, the synthesis of new compounds, and the exploration of its biological effects. Additionally, further research could be done to explore the potential applications of 5-Et-TFP in the pharmaceutical and agrochemical industries. Finally, further research could be done to explore the potential of 5-Et-TFP as a catalyst in the synthesis of other organic compounds.
Synthesemethoden
5-Et-TFP can be synthesized through a variety of methods. One of the most common methods is the Friedel-Crafts alkylation of anisole with 4-ethylphenol. This reaction is carried out in the presence of a Lewis acid, such as aluminum chloride, and yields 5-Et-TFP in high yields. Other methods of synthesis include the reaction of 4-ethylphenol with trifluoroacetic anhydride, the reaction of 4-ethylphenol with trifluoroacetic acid, and the reaction of 4-ethylphenol with trifluoromethanesulfonic acid.
Eigenschaften
IUPAC Name |
3-(4-ethylphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3O/c1-2-10-3-5-11(6-4-10)12-7-13(15(16,17)18)9-14(19)8-12/h3-9,19H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBBIQJIRNMMIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686530 |
Source


|
| Record name | 4'-Ethyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Ethylphenyl)-3-trifluoromethylphenol | |
CAS RN |
1261919-79-2 |
Source


|
| Record name | 4'-Ethyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














